molecular formula C20H19NO2 B14509835 2-Methoxy-N-(2-methoxyphenyl)-N-phenylaniline CAS No. 63062-43-1

2-Methoxy-N-(2-methoxyphenyl)-N-phenylaniline

Katalognummer: B14509835
CAS-Nummer: 63062-43-1
Molekulargewicht: 305.4 g/mol
InChI-Schlüssel: RRQXNMBARAQMCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxy-N-(2-methoxyphenyl)-N-phenylaniline is an organic compound with the molecular formula C20H21NO2 It is a derivative of aniline, characterized by the presence of methoxy groups attached to the phenyl rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-N-(2-methoxyphenyl)-N-phenylaniline typically involves the reaction of aniline derivatives with methoxy-substituted benzaldehydes. One common method is the condensation reaction between 2-methoxybenzaldehyde and aniline in the presence of a catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions, followed by purification through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methoxy-N-(2-methoxyphenyl)-N-phenylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into corresponding amines using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings. Common reagents include halogens and nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

2-Methoxy-N-(2-methoxyphenyl)-N-phenylaniline has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-Methoxy-N-(2-methoxyphenyl)-N-phenylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its potential anticancer activity may be attributed to the inhibition of specific enzymes involved in cell proliferation.

Vergleich Mit ähnlichen Verbindungen

    2-Methoxyaniline: A simpler derivative with one methoxy group.

    N-Phenylaniline: Lacks the methoxy substitution.

    2-Methoxy-N-phenylaniline: Contains only one methoxy group.

Uniqueness: 2-Methoxy-N-(2-methoxyphenyl)-N-phenylaniline is unique due to the presence of two methoxy groups, which can significantly influence its chemical reactivity and biological activity

Eigenschaften

CAS-Nummer

63062-43-1

Molekularformel

C20H19NO2

Molekulargewicht

305.4 g/mol

IUPAC-Name

2-methoxy-N-(2-methoxyphenyl)-N-phenylaniline

InChI

InChI=1S/C20H19NO2/c1-22-19-14-8-6-12-17(19)21(16-10-4-3-5-11-16)18-13-7-9-15-20(18)23-2/h3-15H,1-2H3

InChI-Schlüssel

RRQXNMBARAQMCI-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1N(C2=CC=CC=C2)C3=CC=CC=C3OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.